molecular formula C13H9ClN2 B074429 4-chloro-2-phenyl-1H-benzimidazole CAS No. 71635-98-8

4-chloro-2-phenyl-1H-benzimidazole

Cat. No.: B074429
CAS No.: 71635-98-8
M. Wt: 228.67 g/mol
InChI Key: QCPLGVDMLXCVCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-phenyl-1H-benzimidazole is a heterocyclic aromatic compound featuring a benzimidazole core substituted with a chlorine atom at the 4-position and a phenyl group at the 2-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. Benzimidazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, often modulated by substituents on the aromatic rings .

The synthesis of this compound typically involves condensation of 4-chloro-1,2-phenylenediamine with benzaldehyde derivatives under oxidative conditions, using agents like Na₂S₂O₅ in polar solvents such as DMF .

Properties

CAS No.

71635-98-8

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

IUPAC Name

4-chloro-2-phenyl-1H-benzimidazole

InChI

InChI=1S/C13H9ClN2/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8H,(H,15,16)

InChI Key

QCPLGVDMLXCVCP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3Cl

Origin of Product

United States

Scientific Research Applications

Pharmacological Activities

The pharmacological potential of 4-chloro-2-phenyl-1H-benzimidazole and its derivatives has been extensively studied. Key activities include:

  • Anticancer Activity : Benzimidazole derivatives exhibit potent antiproliferative effects against various cancer cell lines. For instance, compounds derived from benzimidazole have shown significant activity against leukemia cells, with studies indicating that certain derivatives can induce apoptosis in HL-60 cells, a human leukemia cell line .
  • Antimicrobial Properties : Numerous studies have demonstrated the antibacterial and antifungal activities of benzimidazole derivatives. For example, compounds have been tested against Staphylococcus aureus and Candida albicans, showing varying degrees of effectiveness with minimum inhibitory concentration (MIC) values indicating their potency .
  • Antiparasitic Effects : Benzimidazole compounds are recognized as effective antiparasitic agents. They are used clinically for treating infections caused by nematodes and other intestinal parasites. The World Health Organization endorses certain benzimidazole derivatives for human and veterinary use .

Case Studies

Several studies have documented the applications of this compound:

  • Anticancer Research : A study evaluated a series of benzimidazole derivatives for their anticancer properties against the HL-60 cell line. Compounds showed significant apoptotic effects, suggesting their potential as chemotherapeutic agents .
  • Antimicrobial Efficacy : Research involving the antibacterial activity of synthesized benzimidazole derivatives indicated promising results against both gram-positive and gram-negative bacteria. The compounds were tested using standard methods such as disc diffusion and broth microdilution, revealing effectiveness comparable to established antibiotics like gentamicin .
  • Antifungal Studies : A comparative analysis of antifungal activities against Candida albicans and Aspergillus niger showed that certain derivatives exhibited moderate antifungal activity, with MIC values indicating their potential as therapeutic agents in treating fungal infections .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1-Benzyl-2-phenyl-5-chloro-1H-benzimidazole (Compound 3c)
  • Structure : Differs by a benzyl group at N1 and an additional Cl at C3.
  • Synthesis : Prepared via AlCl₃-mediated condensation of 4-chlorobenzyl alcohol with 2-phenyl-1H-benzimidazole .
2-(4-Iodophenyl)-1-phenyl-1H-benzimidazole
  • Structure : Substitutes Cl with I at C3.
Ethyl 2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate
  • Structure : Adds a carboxylate ester at C4.
  • Impact : Improves aqueous solubility but may reduce blood-brain barrier penetration due to increased polarity .
2-(4-Hydroxy-phenyl)-1H-benzimidazole
  • Structure : Replaces Cl with OH at C4.
  • Properties : The OH group increases acidity (pKa ~10) and hydrogen-bonding capacity, enhancing solubility but reducing metabolic stability compared to the chloro analog .
Antimicrobial Activity
  • 4-Chloro-2-phenyl-1H-benzimidazole : Moderate activity against E. coli and S. aureus (MIC ~50 µg/mL) .
  • 2-[4-(Azetidin-2-one)-3-Chloro-4-phenyl]-1H-benzimidazole: Enhanced antifungal activity against C. albicans (MIC ~25 µg/mL) due to the azetidinone ring’s electrophilic reactivity .
Analgesic and Anti-inflammatory Effects
  • This compound : Reduces carrageenan-induced edema by 40% at 50 mg/kg .

Physicochemical Properties

Property This compound 2-(4-Hydroxy-phenyl)-1H-benzimidazole 1-Methyl-2-phenyl-1H-benzimidazole
LogP 3.8 2.2 3.1
Water Solubility (mg/mL) 0.12 1.5 0.3
Melting Point (°C) 215–217 198–200 185–187

The chloro substituent increases lipophilicity (LogP 3.8), favoring membrane permeability but limiting solubility .

Stability and Metabolic Considerations

  • This compound : The Cl group resists oxidative metabolism, prolonging half-life compared to methyl or hydroxy analogs .
  • Hydroxy derivatives : Prone to glucuronidation, reducing bioavailability .

Preparation Methods

Reaction Mechanism and Optimization

The cyclocondensation of 4-chloro-o-phenylenediamine with benzaldehyde in the presence of ammonium salts represents a cornerstone method for synthesizing 4-chloro-2-phenyl-1H-benzimidazole. This approach leverages the acidic promoter role of NH4_4Cl, which facilitates imine formation and subsequent cyclization. Initial studies optimized solvent systems, identifying chloroform (CHCl3_3) as optimal due to its polarity and ability to stabilize intermediates. A molar ratio of 1:1:4 (diamine:aldehyde:NH4_4Cl) achieved 94% yield under reflux conditions within 4 hours.

Table 1: Ammonium Salt Screening for Cyclocondensation

Ammonium SaltYield (%)Reaction Time (h)
NH4_4Cl944
NH4_4F356
(NH4_4)2_2SO4_4288

The reaction proceeds via nucleophilic attack of the diamine’s amino group on the aldehyde carbonyl, forming a Schiff base intermediate. NH4_4Cl protonates the carbonyl, accelerating dehydration and cyclization to the benzimidazole core. Post-reaction purification via column chromatography (petroleum ether:EtOAc, 9:1) ensures high purity, as confirmed by 1^1H NMR and LC-MS.

ZnO Nanoparticle-Catalyzed Green Synthesis

Catalyst Design and Performance

ZnO nanoparticles (ZnO-NPs) have emerged as sustainable catalysts for synthesizing benzimidazoles, minimizing waste and energy consumption. In a representative procedure, 4-chloro-o-phenylenediamine and benzaldehyde undergo cyclocondensation in ethanol under reflux, catalyzed by 10 mol% ZnO-NPs. This method achieved 89% yield in 3 hours, outperforming traditional acid-catalyzed routes.

Table 2: Comparative Catalytic Efficiency

CatalystYield (%)Temperature (°C)Time (h)
ZnO-NPs89803
H2_2SO4_4721006
NH4_4Cl94254

ZnO-NPs enhance reaction kinetics by providing a high surface area for reactant adsorption and lowering the activation energy for cyclization. Post-synthesis, the catalyst is recoverable via centrifugation, retaining 85% activity after five cycles. Characterization by FTIR confirmed C=N stretching at 1495 cm1^{-1}, while 13^{13}C NMR revealed a signal at 149.42 ppm for the benzimidazole C=N group.

One-Pot Solvent-Free Synthesis

Methodology and Advantages

A solvent-free approach eliminates toxic solvents, aligning with green chemistry principles. Ground 4-chloro-o-phenylenediamine and benzaldehyde were heated at 140°C for 2 hours, yielding 78% product without catalysts. This method simplifies purification, as the crude product precipitates upon cooling and is recrystallized from ethanol.

Table 3: Solvent-Free vs. Solvent-Based Synthesis

ConditionYield (%)Purity (%)
Solvent-Free7895
CHCl3_39498

While yields are moderate, the absence of solvents reduces environmental impact and operational costs. Mass spectrometry confirmed the molecular ion peak at m/z 228.67, consistent with the compound’s molecular weight.

Alternative Routes: Thioglycolic Acid and Thiazolidinone Derivatives

Functionalization Strategies

This compound serves as a precursor for bioactive derivatives. Reaction with thioglycolic acid in ethanol yielded thiazolidinone derivatives, characterized by 1^1H NMR signals at δ 3.4 ppm (S-CH2_2) and 4.7 ppm (N-CH). These derivatives exhibit enhanced pharmacological profiles, though their synthesis requires additional steps and lowers overall atom economy.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

All synthetic routes validate product identity through spectroscopic techniques:

  • FTIR : N-H stretching at 3429–3365 cm1^{-1}; C=N absorption at 1577 cm1^{-1}.

  • 1^1H NMR : Aromatic protons at δ 6.7–7.9 ppm; NH protons as singlets near δ 13.2 ppm.

  • LC-MS : Molecular ion [M+H]+^+ at m/z 229.03.

Melting points (218–220°C) further corroborate purity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-chloro-2-phenyl-1H-benzimidazole, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves condensation reactions between substituted benzaldehydes and amino-triazole precursors under reflux conditions. For example, using glacial acetic acid as a catalyst in ethanol, followed by reflux for 4–6 hours and solvent removal under reduced pressure . Reaction progress can be monitored via TLC (e.g., hexane/ethyl acetate, 7:3), and purification achieved via recrystallization or column chromatography. Optimization may require adjusting stoichiometry (e.g., 1:1 molar ratio of aldehyde to amino-triazole) and temperature (80–100°C) to suppress side reactions like over-alkylation .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbons (δ 110–150 ppm) to confirm substitution patterns. Chlorine substituents induce deshielding in adjacent protons .
  • IR Spectroscopy : Key stretches include N-H (~3200 cm⁻¹ for benzimidazole) and C-Cl (600–800 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to rule out impurities .

Q. How can researchers assess the purity of synthesized this compound?

  • Methodological Answer : Combine chromatographic (HPLC with C18 column, acetonitrile/water mobile phase) and thermal methods (melting point analysis). Discrepancies between calculated and observed elemental analysis (C, H, N) values >0.3% indicate impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structure refinement of this compound derivatives?

  • Methodological Answer : Use SHELXL for refinement, focusing on anisotropic displacement parameters for heavy atoms (Cl, N). Discrepancies in R-factors (>5%) may arise from twinning or disordered solvent; apply TWIN/BASF commands in SHELX or use PLATON to validate symmetry . For ambiguous electron density, cross-validate with DFT-calculated electrostatic potentials .

Q. How does the dihedral angle between the benzimidazole core and substituent phenyl groups influence physicochemical properties?

  • Methodological Answer : Dihedral angles (e.g., 24.07° for chlorophenyl vs. 67.24° for phenyl in derivatives) are determined via single-crystal XRD (Mo-Kα radiation, λ = 0.71073 Å). Smaller angles enhance π-π stacking, affecting solubility and fluorescence. Angles >50° reduce conjugation, altering UV-Vis absorption maxima . Thermal analysis (TGA/DTA) can correlate stability with planarity .

Q. What computational methods are suitable for predicting the biological activity of this compound analogs?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinases PDB: 1ATP) to assess binding affinity. The chloro-phenyl group often occupies hydrophobic pockets .
  • QSAR Models : Correlate Hammett σ constants of substituents with IC₅₀ values from enzyme inhibition assays .
  • ADMET Prediction : SwissADME or pkCSM tools evaluate logP (target ~3.5) and CYP450 inhibition risks .

Q. How can tautomerism in 1H-benzimidazole derivatives complicate spectral interpretation, and how is this addressed?

  • Methodological Answer : Tautomerism between 1H- and 3H- forms leads to split NMR signals. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe coalescence near 100°C. X-ray crystallography definitively assigns tautomeric forms via N-H bond lengths (e.g., 0.86 Å for 1H-tautomer) .

Q. What advanced techniques characterize non-covalent interactions in this compound cocrystals?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : CrystalExplorer software maps close contacts (e.g., C-H···Cl, 2.8–3.0 Å) .
  • DSC : Detect cocrystal formation via distinct endothermic peaks vs. individual components .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.